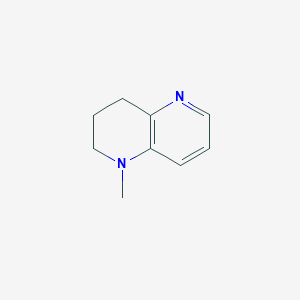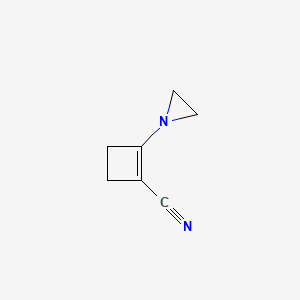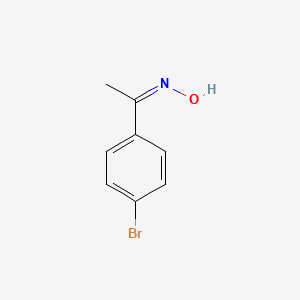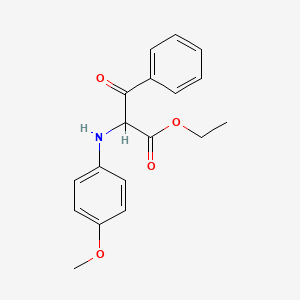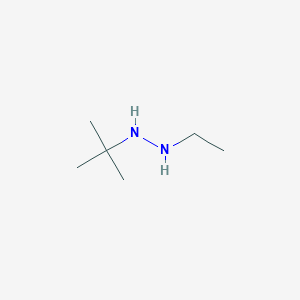
1-Tert-butyl-2-ethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-2-ethylhydrazine is an organic compound with the molecular formula C6H16N2 It is a hydrazine derivative characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process often includes steps such as distillation and purification to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tert-butyl-2-ethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as tert-butyl-ethylhydrazine oxides.
Reduction: Simpler hydrazine derivatives.
Substitution: Halogenated products like tert-butyl-ethylhydrazine chloride.
Applications De Recherche Scientifique
1-Tert-butyl-2-ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-2-ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1-Tert-butyl-2-methylhydrazine: Similar structure but with a methyl group instead of an ethyl group.
1-Tert-butyl-2-phenylhydrazine: Contains a phenyl group, leading to different chemical properties.
1-Tert-butyl-2-isopropylhydrazine: Features an isopropyl group, affecting its reactivity.
Uniqueness: 1-Tert-butyl-2-ethylhydrazine is unique due to the presence of both tert-butyl and ethyl groups, which confer specific steric and electronic properties
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
1-tert-butyl-2-ethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-7-8-6(2,3)4/h7-8H,5H2,1-4H3 |
Clé InChI |
PRRZZGITWYAIGP-UHFFFAOYSA-N |
SMILES canonique |
CCNNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



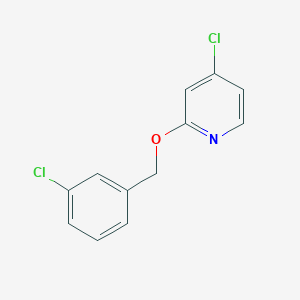

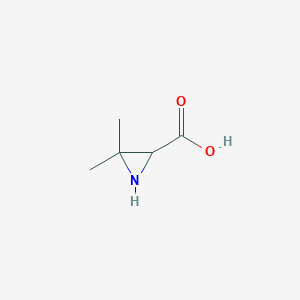
![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

